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Compound of Interest

Compound Name: (S)-(+)-1-Benzyloxy-2-propanol

Cat. No.: B1356394

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-
(+)-1-Benzyloxy-2-propanol, a chiral building block relevant in synthetic organic chemistry
and drug development. Due to the limited availability of directly published spectra for this
specific enantiomer, this document presents predicted spectroscopic data based on the
analysis of structurally related compounds and established principles of spectroscopic
interpretation. This guide includes predicted data for *H NMR, 13C NMR, Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats for ease of
reference. Detailed, generalized experimental protocols for acquiring such data are also
provided. Furthermore, a logical workflow for spectroscopic analysis is visualized using the
DOT language.

Introduction

(S)-(+)-1-Benzyloxy-2-propanol (CAS No: 85483-97-2) is a valuable chiral intermediate in the
synthesis of various organic molecules, including pharmaceuticals.[1] Its stereochemistry
makes it a critical component in asymmetric synthesis. Accurate and comprehensive
spectroscopic data is essential for its identification, purity assessment, and quality control
during synthesis and downstream applications. This guide aims to provide a detailed reference
for the expected spectroscopic characteristics of this compound.
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Chemical Structure:

Molecular Formula: C10H1402[1]

Molecular Weight: 166.22 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (S)-(+)-1-Benzyloxy-2-

propanol. These predictions are derived from the known spectral data of analogous

compounds such as propan-2-ol, benzyl ethers, and other benzyloxypropanol derivatives.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (CDCls, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.35-7.25 Multiplet 5H Aromatic (CeH5s)
~4.50 Singlet 2H Benzyl (O-CH2-Ph)
~3.95 Multiplet 1H CH (C2)
~3.45 Doublet of Doublets 1H CHz (C1, Ha)
~3.35 Doublet of Doublets 1H CHz2 (C1, Hb)
~2.50 Broad Singlet 1H OH
~1.15 Doublet 3H CHs (C3)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 13C NMR Data (CDClIs, 100 MHz)
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Chemical Shift (6, ppm) Assignment
~138 Aromatic (C, quat.)
~128.5 Aromatic (CH)
~127.7 Aromatic (CH)
~127.6 Aromatic (CH)

~75 CH: (C1)

~73.5 Benzyl (O-CH2)
~68 CH (C2)

~18 CHs (C3)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)

~3030 Medium C-H stretch (aromatic)

~2970, ~2870 Medium C-H stretch (aliphatic)

~1495, ~1450 Medium C=C stretch (aromatic ring)

~1100 Strong C-O stretch (ether and alcohol)

~740, ~700 Strong C-H bend ('out-of-plane,
monosubstituted benzene)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation
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miz Relative Intensity Assighment

166 Low [M]* (Molecular lon)

107 High [C7H70]* (benzyloxy cation)
91 Very High [C7H7]* (tropylium ion)

77 Medium [CeHs]* (phenyl cation)

45 Medium [C2Hs0]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of (S)-(+)-1-Benzyloxy-2-propanol
in ~0.7 mL of deuterated chloroform (CDCIs). Add a small amount of tetramethylsilane (TMS)
as an internal standard (0 ppm).

e 'H NMR Acquisition:

o Spectrometer: 400 MHz NMR spectrometer.

[¢]

Pulse Program: Standard single-pulse sequence.

[¢]

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32.

o

o

Relaxation Delay: 1-2 seconds.
e 13C NMR Acquisition:
o Spectrometer: 100 MHz NMR spectrometer.

o Pulse Program: Proton-decoupled single-pulse sequence.
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o Spectral Width: 0 to 200 ppm.
o Number of Scans: 1024 or more, depending on sample concentration.

o Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

o Sample Preparation: As (S)-(+)-1-Benzyloxy-2-propanol is a liquid at room temperature,
prepare a thin film by placing a drop of the neat liquid between two sodium chloride (NaCl) or
potassium bromide (KBr) plates.

e Acquisition:

[¢]

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

[¢]

Scan Range: 4000 - 400 cm~1,

Resolution: 4 cm~—1.

[e]

Number of Scans: 16-32.

o

[¢]

Background: A background spectrum of the clean salt plates should be recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

e Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,
methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS).

« lonization: Use Electron lonization (El) for GC-MS or Electrospray lonization (ESI) for LC-
MS/direct infusion.

e Analysis:
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

o Scan Range: m/z 40 - 300.
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like (S)-(+)-1-Benzyloxy-2-propanol.

Sample Preparation

(S)-(+)-1-Benzyloxy-2-propanol

NMR Spectroscopy

(H, 12C) IR Spectroscopy Mass Spectrometry

Data Acquisitipn & Processing

NMR Spectra IR Spectrum Mass Spectrum

Purity Assessment Structure Elucidation

Lonclusiop

Structural Confirmation

Click to download full resolution via product page
Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for (S)-(+)-1-
Benzyloxy-2-propanol, which is crucial for researchers in organic synthesis and drug
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development. The tabulated data and generalized experimental protocols offer a practical
resource for the identification and characterization of this important chiral building block. The
provided workflow diagram further clarifies the logical progression of spectroscopic analysis. It
is recommended that this predicted data be confirmed with experimentally obtained spectra
whenever possible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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